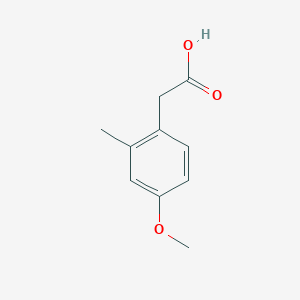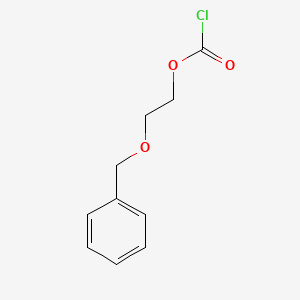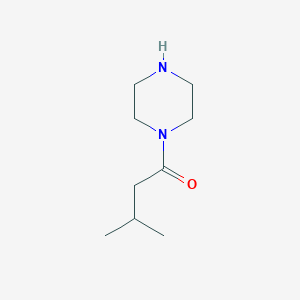
1-(3-Methylbutanoyl)piperazine
Descripción general
Descripción
1-(3-Methylbutanoyl)piperazine is an organic compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is also known by its CAS number 884497-54-5 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Methylbutanoyl)piperazine, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The linear formula of 1-(3-Methylbutanoyl)piperazine is C9H18N2O . The InChI code is 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H .
Physical And Chemical Properties Analysis
1-(3-Methylbutanoyl)piperazine is a liquid at room temperature . It has a predicted melting point of 73.64°C and a predicted boiling point of approximately 294.2°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/mL and a predicted refractive index of n20D 1.47 .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators
The piperazine moiety, a core structure in “1-(3-Methylbutanoyl)piperazine,” is frequently utilized in medicinal chemistry due to its versatility in drug design . It serves as a basic and hydrophilic group that can enhance the pharmacokinetic properties of drugs. Piperazine derivatives are often employed as kinase inhibitors and receptor modulators, playing a crucial role in the development of new therapeutic agents .
Antimicrobial Research: Development of New Antibiotics
Piperazine compounds have shown promise in antimicrobial research, particularly in the synthesis of derivatives with antibacterial, antifungal, and antimycobacterial properties . The structural flexibility of piperazine allows for the creation of novel molecules that can act as potent antimicrobial agents .
Antimalarial Research: Novel Therapeutic Agents
Research into antimalarial applications of piperazine derivatives has led to the development of compounds with significant antimalarial activity . These derivatives are evaluated for their efficacy against malaria parasites, offering potential as new therapeutic options in the fight against this disease .
Antioxidant Research: Free Radical Scavengers
Piperazine derivatives are also explored for their antioxidant properties. They have the potential to act as free radical scavengers, which is crucial in preventing oxidative stress-related diseases . The ability to neutralize free radicals makes these compounds valuable in the development of antioxidant therapies .
Anticancer Research: Targeted Cancer Therapies
The incorporation of piperazine structures into bioactive molecules has led to the discovery of potential anticancer agents . These compounds can be designed to target specific pathways in cancer cells, offering a more focused approach to cancer treatment .
Drug Synthesis: Enhancing Drug Properties
In drug synthesis, the piperazine ring is used to improve the physicochemical properties of the final molecule, such as solubility and bioavailability . This makes “1-(3-Methylbutanoyl)piperazine” a valuable synthon in the creation of new drugs with optimized pharmacological profiles .
Propiedades
IUPAC Name |
3-methyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHHACSCXRQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397531 | |
| Record name | 1-(3-methylbutanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutanoyl)piperazine | |
CAS RN |
884497-54-5 | |
| Record name | 3-Methyl-1-(1-piperazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-methylbutanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



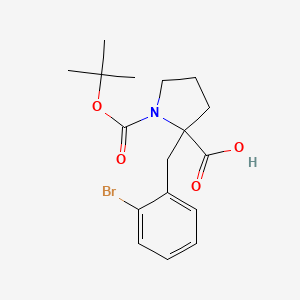
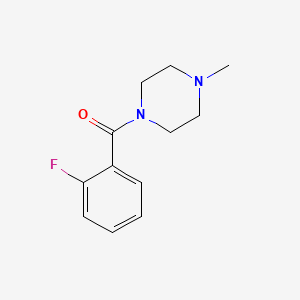
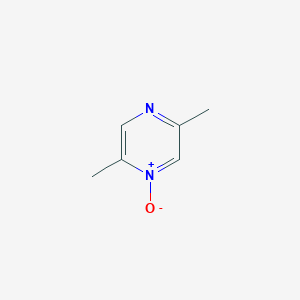
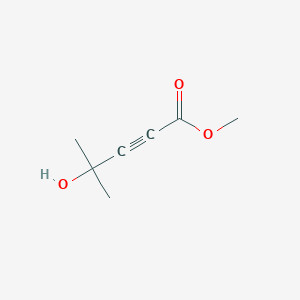
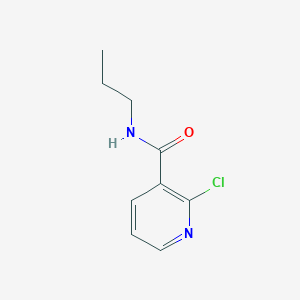
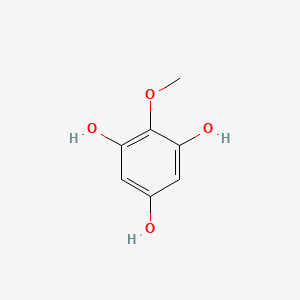
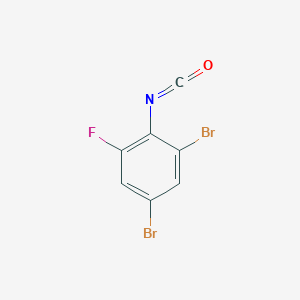
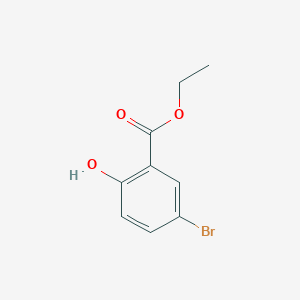
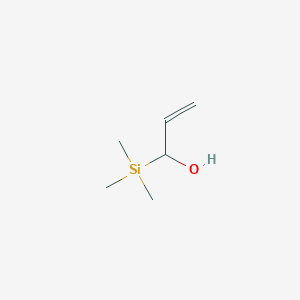
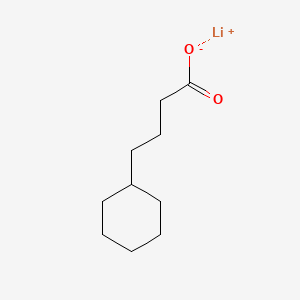
![7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B1598530.png)
![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)
